3,5-dibromo-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2O3- |
|---|---|
Molecular Weight |
294.9 g/mol |
IUPAC Name |
2,4-dibromo-6-carboxyphenolate |
InChI |
InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)/p-1 |
InChI Key |
BFBZHSOXKROMBG-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1Br)[O-])C(=O)O)Br |
Isomeric SMILES |
C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of 3,5-Dibromosalicylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3,5-dibromosalicylic acid represent a versatile class of compounds with a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This guide provides a comprehensive technical overview of their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activities are provided, alongside a critical analysis of the structure-activity relationships that govern their efficacy. Furthermore, this document elucidates the molecular pathways through which these compounds exert their therapeutic effects, offering valuable insights for the design and development of novel therapeutic agents.
Introduction: The Therapeutic Potential of Brominated Salicylates
Salicylic acid and its derivatives have long been cornerstones of medicinal chemistry, with applications ranging from anti-inflammatory to analgesic and antipyretic therapies. The introduction of halogen substituents, particularly bromine, onto the salicylic acid scaffold has been shown to significantly modulate its physicochemical properties and enhance its biological activities. The 3,5-dibromosalicylic acid core, in particular, has emerged as a privileged structure in the development of new therapeutic agents. The strong electron-withdrawing nature of the bromine atoms, coupled with their steric bulk, influences the acidity of the carboxylic acid and phenolic hydroxyl groups, as well as the overall lipophilicity of the molecule. These modifications are critical in determining the compound's interaction with biological targets and its ability to traverse cellular membranes. This guide will explore the rich chemical and biological landscape of 3,5-dibromosalicylic acid derivatives, with a focus on their antimicrobial and anticancer properties.
Synthesis of 3,5-Dibromosalicylic Acid and Its Derivatives
The synthesis of 3,5-dibromosalicylic acid derivatives typically begins with the bromination of salicylic acid to form the 3,5-dibromosalicylic acid core, which is then further modified to generate a library of amides and esters.
Synthesis of 3,5-Dibromosalicylic Acid
The parent compound, 3,5-dibromosalicylic acid, can be synthesized by the direct bromination of salicylic acid. A common method involves reacting salicylic acid with bromine in a suitable solvent, such as aqueous p-dioxane.
Experimental Protocol: Synthesis of 3,5-Dibromosalicylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in aqueous p-dioxane (e.g., 50% v/v).
-
Bromination: While stirring, slowly add two to two-point-two molar equivalents of liquid bromine to the solution at room temperature. The reaction is exothermic, and the temperature may rise.
-
Reaction Completion: After the addition of bromine is complete, heat the reaction mixture to reflux (approximately 90-100 °C) for about 30 minutes to an hour to ensure the reaction goes to completion.
-
Crystallization: Cool the reaction mixture to room temperature. The 3,5-dibromosalicylic acid product will crystallize out of the solution.
-
Isolation and Purification: Collect the crystalline product by filtration, wash with cold water, and then with a small amount of cold solvent to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified product under vacuum to obtain 3,5-dibromosalicylic acid as a white crystalline solid.
Synthesis of 3,5-Dibromosalicylamide Derivatives
Amide derivatives are synthesized by coupling 3,5-dibromosalicylic acid with various primary or secondary amines. This is typically achieved by first activating the carboxylic acid group.
Experimental Protocol: Synthesis of N-Aryl-3,5-dibromosalicylamides
-
Activation of the Carboxylic Acid: Convert 3,5-dibromosalicylic acid to its acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene under reflux conditions.
-
Amide Coupling: In a separate flask, dissolve the desired aryl amine in an inert solvent (e.g., DCM) and add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as a scavenger for the HCl generated during the reaction.
-
Reaction: Slowly add the freshly prepared 3,5-dibromosalicyloyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-3,5-dibromosalicylamide.
Synthesis of 3,5-Dibromosalicylate Ester Derivatives
Ester derivatives are commonly prepared through Fischer esterification or by reacting the acid chloride with an appropriate alcohol.
Experimental Protocol: Synthesis of Alkyl 3,5-Dibromosalicylates
-
Fischer Esterification: In a round-bottom flask, dissolve 3,5-dibromosalicylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify the product by column chromatography or recrystallization.
Figure 1: General workflow for the synthesis of 3,5-dibromosalicylic acid and its amide and ester derivatives.
Biological Activities of 3,5-Dibromosalicylic Acid Derivatives
The incorporation of two bromine atoms at the 3 and 5 positions of the salicylic acid ring profoundly influences its biological profile, leading to enhanced antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of 3,5-dibromosalicylic acid have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their efficacy is attributed to their ability to disrupt key bacterial processes.
The primary mechanism of antimicrobial action for phenolic compounds, including 3,5-dibromosalicylic acid derivatives, involves the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity and function. This disruption can manifest in several ways:
-
Increased Membrane Permeability: The intercalation of the derivatives into the membrane leads to the formation of pores or a general disorganization of the lipid bilayer, resulting in the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Disruption of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient (membrane potential) that is essential for processes like ATP synthesis, nutrient transport, and motility. 3,5-dibromosalicylic acid derivatives can dissipate this potential, leading to a collapse of cellular energy production and ultimately cell death.
-
Inhibition of Membrane-Bound Enzymes: Many essential bacterial enzymes are embedded within the cell membrane. The alteration of the membrane environment by these derivatives can inhibit the function of these enzymes, further contributing to the antibacterial effect.
-
Cytoplasmic Acidification: The acidic nature of these compounds allows them to act as protonophores, transporting protons across the membrane and acidifying the cytoplasm, which can denature proteins and inhibit enzymatic activity.
Figure 2: Proposed mechanism of antimicrobial action of 3,5
A Comparative Analysis of Salicylic Acid and its Dihalogenated Derivative, 3,5-Dibromosalicylic Acid: A Technical Guide for Researchers
Abstract
Salicylic acid, a cornerstone molecule in therapeutics and chemical synthesis, serves as a versatile scaffold for structural modification. The introduction of substituents onto its aromatic ring can dramatically alter its physicochemical properties and biological activities. This technical guide provides an in-depth comparative analysis of salicylic acid and its dihalogenated derivative, 3,5-dibromosalicylic acid. We will explore the fundamental structural differences and their profound impact on acidity, solubility, and spectroscopic characteristics. Furthermore, this guide will detail the divergent biological implications of such modifications, offering insights for researchers in medicinal chemistry and drug development. Included are validated experimental protocols for synthesis and comparative analysis to provide a practical framework for laboratory application.
Introduction to Salicylic Acid: The Archetype
Salicylic acid (2-hydroxybenzoic acid) is an organic compound with the formula C₇H₆O₃, naturally found in the bark of the willow tree.[1] Its discovery and subsequent derivatization into acetylsalicylic acid (Aspirin) marked a revolution in modern medicine.[2]
-
Chemical Structure and Properties: The molecule features a carboxyl group (-COOH) and a hydroxyl group (-OH) positioned ortho to each other on a benzene ring.[2] This arrangement allows for intramolecular hydrogen bonding, which influences its physical and chemical properties.[3] It is a white, crystalline, odorless powder with poor solubility in water but is soluble in organic solvents like ethanol and ether.[1][2]
-
Mechanism of Action & Applications: In medicine, salicylic acid is renowned for its keratolytic (skin-peeling), comedolytic (pore-clearing), and anti-inflammatory properties.[4][5][6] As a keratolytic, it disrupts the cellular junctions between keratinocytes, promoting the shedding of the outer skin layer.[6][7] Its anti-inflammatory effects are attributed to the modulation of COX-1 enzymatic activity, which reduces the formation of pro-inflammatory prostaglandins.[4][[“]] These properties make it a key ingredient in dermatological treatments for acne, psoriasis, warts, and dandruff.[4]
Introduction to 3,5-Dibromosalicylic Acid: The Halogenated Derivative
3,5-Dibromosalicylic acid is a synthetic derivative where two hydrogen atoms on the salicylic acid ring, at positions 3 and 5, are replaced by bromine atoms.[9] This substitution significantly modifies the parent molecule's characteristics.
-
Chemical Structure and Synthesis: With the chemical formula C₇H₄Br₂O₃, the addition of two bulky, electronegative bromine atoms alters the molecule's steric and electronic profile.[10][11] It is typically synthesized via the direct bromination of salicylic acid using bromine in a suitable solvent system.[12][13]
-
Applications: While not a mainstream therapeutic agent like its parent compound, 3,5-dibromosalicylic acid serves as a crucial intermediate in organic synthesis and a valuable tool in medicinal chemistry research.[9] Halogenation is a common strategy in drug design to enhance biological activity, improve membrane permeability, and alter metabolic stability.[14][15] Studies have shown that halogenated salicylates can exhibit enhanced or novel biological activities, including antimicrobial and antiproliferative effects.[15][16][17]
Comparative Analysis: Structural and Physicochemical Divergence
The addition of two bromine atoms to the salicylic acid scaffold is not a trivial change. It induces significant, predictable alterations in the molecule's fundamental properties.
Molecular Structure and Electronic Effects
The primary difference lies in the substitution pattern on the aromatic ring. This structural change is the root cause of all subsequent physicochemical and biological differences.
Caption: Molecular structures of Salicylic Acid and 3,5-Dibromosalicylic Acid.
Bromine is a highly electronegative atom. The two bromine atoms on the 3,5-dibromosalicylic acid ring exert a powerful negative inductive effect (-I effect) . This effect involves the withdrawal of electron density from the benzene ring through the sigma (σ) bonds.[18][19][20]
Caption: Bromine atoms pull electron density from the ring, increasing acidity.
This electron withdrawal destabilizes the undissociated carboxylic acid and, more importantly, stabilizes its conjugate base (the carboxylate anion) by delocalizing the negative charge. A more stable conjugate base corresponds to a stronger acid.[18][19]
Physicochemical Properties: A Quantitative Comparison
The structural and electronic changes manifest as measurable differences in physical properties.
| Property | Salicylic Acid | 3,5-Dibromosalicylic Acid | Rationale for Difference |
| Molar Mass | 138.12 g/mol [2] | 295.91 g/mol [10][11] | Addition of two heavy bromine atoms. |
| Melting Point | 159 °C[1] | 224-227 °C[10][21][22] | Increased molecular weight and stronger intermolecular forces (van der Waals, dipole-dipole) due to bromine atoms. |
| Acidity (pKa) | ~2.97[2][3][23] | ~1.96 (Predicted)[21] | The strong electron-withdrawing inductive effect of the two bromine atoms stabilizes the carboxylate anion, making the proton easier to donate.[18][19] |
| Water Solubility | Poorly soluble (2.24 g/L at 25°C)[23] | Slightly soluble / Sparingly soluble[12][21] | Increased molecular weight and lipophilicity from the bromine atoms typically decrease aqueous solubility. |
| LogP (Octanol/Water) | ~2.26[23] | ~4.10 (Predicted)[10] | The two bromine atoms significantly increase the molecule's lipophilicity (oil-loving nature). |
Spectroscopic Differentiation
The two compounds can be readily distinguished using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR).
-
¹H NMR Spectroscopy:
-
Salicylic Acid: The spectrum shows four distinct signals in the aromatic region (typically ~6.9 to 8.0 ppm), corresponding to the four protons on the unsubstituted ring.[24] The splitting patterns (doublets, triplets) arise from coupling with adjacent protons.[24]
-
3,5-Dibromosalicylic Acid: The spectrum is much simpler in the aromatic region. Due to the substitution pattern, there are only two remaining protons on the ring. These protons are chemically equivalent in some environments or may appear as two distinct signals (e.g., two doublets), but with significantly fewer peaks than salicylic acid.[25][26]
-
Divergent Biological Activities and Implications
The pronounced changes in acidity and lipophilicity (LogP) between the two molecules are strong predictors of different biological behavior.
-
Membrane Permeability: The significantly higher LogP of 3,5-dibromosalicylic acid suggests it may have greater ability to cross lipid cell membranes compared to salicylic acid.[14] This is a critical factor in drug design for reaching intracellular targets.
-
Protein Binding: The altered electronic surface and shape will likely lead to different binding affinities for the target enzymes of salicylic acid, such as cyclooxygenases (COX). The increased acidity also means it will be more ionized at physiological pH, which can affect receptor interactions and transport.
-
Novel Activities: Halogenation can introduce novel biological activities. Research on halogenated salicylates and related structures has demonstrated potent antimicrobial and antiproliferative activities that are not prominent in the parent salicylic acid molecule.[15][16] Some studies suggest that halogenation at the 3- and 5-positions can enhance the induction of systemic acquired resistance (SAR) in plants, a key defense mechanism against pathogens.[27]
Experimental Protocols & Methodologies
To provide a practical context, this section details key experimental procedures.
Protocol: Synthesis of 3,5-Dibromosalicylic Acid
This protocol is based on the direct bromination of salicylic acid.
Caption: Workflow for the synthesis of 3,5-Dibromosalicylic Acid.
Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of salicylic acid in a suitable solvent, such as aqueous p-dioxane (e.g., 50% water).[13]
-
Bromination: Slowly add 2.0 to 2.2 molar equivalents of liquid bromine to the stirred solution.[13] This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to a temperature between 50-100°C and maintain for a sufficient time (e.g., 1-2 hours) until the red-brown color of the bromine has dissipated, indicating its consumption.[13]
-
Precipitation: Cool the reaction mixture in an ice bath. The crude 3,5-dibromosalicylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid or salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified 3,5-dibromosalicylic acid as a white crystalline powder.
-
Verification: Confirm the identity and purity of the product by measuring its melting point (expected: 224-227 °C) and acquiring its ¹H NMR spectrum.[10]
Protocol: Comparative Analysis of Acidity via Potentiometric Titration
This method can be used to experimentally determine and compare the pKa values.
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of both salicylic acid and 3,5-dibromosalicylic acid in a mixed solvent system (e.g., 50:50 ethanol:water) to ensure solubility.
-
Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode connected to a pH meter into the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The equivalence point is identified by the steepest inflection in the curve. The compound with the lower pH value at the half-equivalence point is the stronger acid.
Conclusion and Future Perspectives
The transformation from salicylic acid to 3,5-dibromosalicylic acid is a textbook example of how targeted structural modification can profoundly influence molecular properties. The addition of two bromine atoms enhances acidity more than tenfold (a full pKa unit change) and significantly increases lipophilicity. These changes are not merely academic; they have direct implications for biological activity, governing everything from membrane transport to receptor binding affinity.
For researchers and drug development professionals, 3,5-dibromosalicylic acid and other halogenated salicylates represent a rich scaffold for exploration. Their enhanced lipophilicity and potentially novel bioactivities make them attractive candidates for developing new therapeutic agents, particularly in areas like antimicrobial and anticancer research where overcoming membrane barriers and avoiding metabolic degradation are key challenges. Future studies should focus on systematically evaluating the biological activities of these derivatives to unlock their full therapeutic potential.
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Methodological & Application
Technical Application Note: Scalable Synthesis of Methyl 3,5-Dibromo-2-Hydroxybenzoate
This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and high-purity synthesis of Methyl 3,5-dibromo-2-hydroxybenzoate (Methyl 3,5-dibromosalicylate).
Introduction & Strategic Analysis
Methyl 3,5-dibromo-2-hydroxybenzoate is a critical intermediate in the synthesis of salicylanilide anthelmintics, antibacterial agents, and diverse heterocycles. The synthesis relies on Electrophilic Aromatic Substitution (EAS) .
Mechanistic Rationale
The substrate, methyl salicylate, presents a competition between two directing groups:
-
Hydroxyl Group (-OH) at C2: A strong activator and ortho, para-director.
-
Ester Group (-COOMe) at C1: A moderate deactivator and meta-director.
Regioselectivity Alignment:
-
The -OH group directs incoming electrophiles to C3 (ortho) and C5 (para).
-
The -COOMe group directs incoming electrophiles to C3 and C5 (positions meta to itself).
Reaction Scheme
Figure 1: Mechanistic flow of the double bromination at C3 and C5 positions.
Experimental Protocols
Method A: Elemental Bromine ( ) in Acetic Acid
Application: High-throughput, scale-up, and cost-sensitive synthesis. Safety Critical: Elemental bromine is highly corrosive and volatile. Work in a fume hood.
Materials
-
Methyl Salicylate (1.0 eq)
-
Bromine (
) (2.2 eq) -
Glacial Acetic Acid (Solvent, 5-10 volumes)
-
Sodium Bisulfite (saturated aq. solution) for quenching.
Step-by-Step Procedure
-
Dissolution: Charge a 3-neck round-bottom flask with Methyl Salicylate (15.2 g, 100 mmol) and Glacial Acetic Acid (80 mL).
-
Temperature Control: Cool the solution to 10–15°C using an ice-water bath.
-
Note: Lower temperatures prevent oxidation side-reactions but may slow kinetics.
-
-
Addition: Add Bromine (35.2 g, 11.3 mL, 220 mmol) dropwise via an addition funnel over 45 minutes.
-
Observation: The solution will turn dark red/orange.
-
Caution: Exothermic reaction.[1] Maintain internal temperature <25°C.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 3–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear, replaced by the di-bromo product ( ).
-
-
Quenching: Pour the reaction mixture into 300 mL of ice-cold water containing 10 mL of saturated Sodium Bisulfite (
).-
Purpose: Bisulfite neutralizes excess bromine (orange color disappears).
-
-
Isolation: A white to off-white precipitate will form immediately. Filter the solid using a Buchner funnel.
-
Purification: Recrystallize from hot Methanol or Ethanol/Water (9:1) .
-
Dissolve solid in minimum boiling methanol.
-
Cool slowly to RT, then 4°C.
-
Filter and dry in a vacuum oven at 45°C.
-
Method B: N-Bromosuccinimide (NBS)
Application: Bench-scale, safety-focused, or "green" chemistry requirements. Avoids handling liquid bromine.
Materials
-
Methyl Salicylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Acetonitrile (MeCN) or DMF (Solvent)
-
Ammonium Acetate (
) (0.1 eq - Catalyst, optional)
Step-by-Step Procedure
-
Setup: Dissolve Methyl Salicylate (1.52 g, 10 mmol) in Acetonitrile (15 mL).
-
Reagent Addition: Add NBS (3.92 g, 22 mmol) in one portion.
-
Optional: Add 10 mol%
to accelerate the reaction.
-
-
Reaction: Stir at Room Temperature for 6–12 hours.
-
Note: If reaction is sluggish, heat to 45°C.
-
-
Workup: Evaporate Acetonitrile under reduced pressure.
-
Extraction: Resuspend residue in Ethyl Acetate (50 mL) and wash with:
-
Water (2 x 30 mL) to remove succinimide byproduct.
-
Brine (1 x 30 mL).
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Purification: Recrystallize as described in Method A.
Workflow Visualization
Figure 2: Process Flow Diagram for Method A (Bromine/Acetic Acid route).
Characterization & Quality Control
Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white needles | Yellowing indicates free |
| Molecular Weight | 309.94 g/mol | |
| Melting Point | 146 – 150°C | Literature range varies; sharp MP indicates purity [1]. |
| Solubility | Soluble in EtOAc, DCM, DMSO. | Poorly soluble in water. |
Spectroscopic Data ( H NMR)
The regiochemistry is confirmed by the coupling pattern of the aromatic protons.
-
Instrument: 400 MHz in
. -
Key Features: Two doublets in the aromatic region with a small coupling constant (
Hz), indicative of meta positioning.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 11.50 | Singlet (s) | 1H | -OH | Deshielded by intramolecular H-bond to C=O. |
| 8.05 | Doublet (d) | 1H | Ar-H (C6) | Meta-coupled ( |
| 7.75 | Doublet (d) | 1H | Ar-H (C4) | Meta-coupled ( |
| 4.01 | Singlet (s) | 3H | -OCH | Methyl ester protons. |
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete bromination (Monobromo species). | Ensure 2.2 eq of |
| Yellow Product | Trapped elemental bromine. | Wash solid thoroughly with |
| Impurity (TLC) | Hydrolysis of ester. | Avoid excessive heating in aqueous/acidic media. Keep workup neutral/cool. |
| Safety | Bromine vapor leak. | Keep scrubber active. Use Method B (NBS) if ventilation is poor. |
References
-
Sigma-Aldrich. Methyl 3,5-dibromo-2-hydroxybenzoate Product Specification. CAS 21702-79-4. Available at:
-
PubChem.[3][4] Methyl 3,5-dibromo-2-hydroxybenzoate Compound Summary. National Library of Medicine. Available at:
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[5] (General reference for bromination of phenols).
-
ChemicalBook.[1][6] Methyl 3,5-dibromo-2-hydroxybenzoate Properties and Spectra. Available at:
Sources
- 1. Methyl 3,5-dinitrosalicylate | 22633-33-6 | Benchchem [benchchem.com]
- 2. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 3. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Methyl 3,5-dibromo-2-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
using 3,5-DBSA as an intermediate in heterocyclic synthesis
Executive Summary
3,5-Dibromosalicylaldehyde (3,5-DBSA) is a bifunctional aromatic building block that serves as a linchpin in the diversity-oriented synthesis of bioactive heterocycles.[1] Its utility stems from the orthogonal reactivity of its functional groups: a nucleophilic phenolic hydroxyl (-OH), an electrophilic aldehyde (-CHO), and two bromine atoms (-Br) at the 3- and 5-positions that provide handles for late-stage diversification via cross-coupling.[1]
This guide details the protocols for converting 3,5-DBSA into three distinct heterocyclic classes: Schiff Bases (Ligands) , Coumarins (Pharmacophores) , and Benzofurans . These protocols are optimized for reproducibility and high yield, addressing common pitfalls in condensation and cyclization chemistry.
Part 1: Chemical Profile & Reactivity Matrix
Rationale for Selection: The 3,5-dibromo substitution pattern is not merely structural; it electronically activates the phenolic proton (increasing acidity, pKa ~6.[1]08) relative to unsubstituted salicylaldehyde, facilitating O-alkylation and metal coordination.[1] Simultaneously, the bromine atoms introduce steric bulk that can enforce specific geometries in metal-salen complexes.[1]
Table 1: 3,5-DBSA Physiochemical Profile
| Property | Specification | Operational Note |
| CAS Number | 90-59-5 | |
| Formula | C₇H₄Br₂O₂ | MW: 279.91 g/mol |
| Appearance | Pale yellow crystalline solid | Darkens upon light exposure (Store in amber vials) |
| Melting Point | 82–84 °C | Sharp MP indicates high purity; broad range suggests oxidation |
| Solubility | MeOH, EtOH, DMSO, DMF | Sparingly soluble in water; requires heating in alcohols |
| pKa (Phenol) | ~6.1 | More acidic than salicylaldehyde (pKa ~8.[1][2][3][4]0) due to -I effect of Br |
Visualizing the Synthetic Divergence
The following diagram illustrates how reaction conditions dictate the heterocyclic outcome.
Figure 1: Divergent synthetic pathways from 3,5-DBSA.[1] Blue indicates the starting material; Green, Red, and Yellow indicate the primary heterocyclic product classes.
Part 2: Application Note A – Synthesis of Schiff Bases
Context: Schiff bases derived from 3,5-DBSA are critical precursors for "Salen" type ligands used in asymmetric catalysis and as metallodrugs (e.g., urease inhibitors). The electron-withdrawing bromines stabilize the resulting metal complexes.[1]
Protocol: Acid-Catalyzed Condensation [1]
-
Stoichiometry: Calculate a 1:1 molar ratio of 3,5-DBSA (1.0 eq) to the primary amine (1.0 eq).
-
Solvent System: Absolute Ethanol (EtOH).[1]
-
Setup:
-
Dissolve 3,5-DBSA (e.g., 280 mg, 1 mmol) in 10 mL hot EtOH.
-
Separately dissolve the amine (1 mmol) in 5 mL EtOH.[1]
-
-
Reaction:
-
Observation: The solution will typically shift from pale yellow to deep orange or red.[1] A precipitate often forms while hot.[1]
-
Work-up:
-
Purification: Recrystallize from hot Ethanol/CHCl₃ (3:1) if necessary.[1][3][5]
Validation (Self-Check):
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3).[1] The starting aldehyde spot (Rf ~0.[1]6) must disappear.[1]
-
IR Spectroscopy: Look for the disappearance of the Carbonyl (C=O) stretch at ~1660 cm⁻¹ and the appearance of the Imine (C=N) stretch at 1610–1630 cm⁻¹.[1]
-
¹H NMR: The aldehyde singlet (~10.0 ppm) is replaced by the azomethine singlet (–CH=N–) at ~8.3–8.8 ppm.[1]
Part 3: Application Note B – Synthesis of Coumarins
Context: Coumarins are synthesized via the Knoevenagel condensation followed by intramolecular transesterification. 3,5-DBSA reacts with active methylene compounds (e.g., diethyl malonate or ethyl acetoacetate) to form the lactone ring.[1]
Protocol: Piperidine-Catalyzed Cyclization
-
Reagents:
-
Solvent: Ethanol (Green alternative: Solvent-free grinding or Choline Chloride:Urea deep eutectic solvent).[1]
-
Procedure:
-
Work-up:
-
Pour the reaction mixture into crushed ice (approx. 50 g) with vigorous stirring.
-
Acidify slightly with dilute HCl (pH ~4) to neutralize the piperidine and precipitate the product.
-
Filter the solid and wash with cold water.[1]
-
-
Purification: Recrystallization from Ethanol.
Mechanism Insight: The piperidine acts as a base to deprotonate the active methylene, generating a carbanion that attacks the aldehyde. The subsequent elimination of water and intramolecular attack of the phenol oxygen on the ester carbonyl closes the ring.
Validation (Self-Check):
-
IR Spectroscopy: Appearance of the Lactone C=O stretch (strong) at ~1700–1720 cm⁻¹.[1]
-
¹H NMR: Absence of the phenolic -OH (usually broad singlet >10 ppm) and aldehyde -CHO.[1] Appearance of the C4-H vinyl proton (if using malonate) or methyl group (if using acetoacetate).[1]
Part 4: Application Note C – Synthesis of Benzofurans
Context: Benzofurans are accessed via O-alkylation of 3,5-DBSA with α-halo carbonyls, followed by a base-mediated cyclization (Rap-Stoermer type reaction).[1]
Protocol: Two-Step One-Pot Synthesis
-
Reagents:
-
Solvent: DMF (Dimethylformamide) or Acetone.[1]
-
Procedure:
-
Step 1 (O-Alkylation): Dissolve 3,5-DBSA (1 mmol) and K₂CO₃ (2 mmol) in 5 mL dry DMF. Stir for 15 mins to form the phenoxide.
-
Add Ethyl Chloroacetate (1.1 mmol) dropwise.[1] Stir at 60–80 °C for 2 hours.
-
Step 2 (Cyclization): Increase temperature to reflux (or add stronger base like NaOEt if using ethanol) to effect the aldol condensation on the aldehyde.[1]
-
-
Work-up:
Part 5: Troubleshooting & Optimization
Experimental Workflow Visualization:
Figure 2: Standard work-up decision tree for 3,5-DBSA condensations.[1]
Common Issues & Solutions:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Schiff Base) | Hydrolysis of imine bond | Ensure anhydrous ethanol is used; add molecular sieves during reflux. |
| Oiling out (Coumarin) | Incomplete cyclization | Extend reflux time; ensure pH is adjusted to ~4 during work-up to protonate intermediates. |
| Broad Melting Point | Oxidation of aldehyde or mixed product | 3,5-DBSA oxidizes to the carboxylic acid over time.[1] Purify starting material by recrystallization (MeOH) before use.[1] |
| No Reaction (Benzofuran) | Poor nucleophilicity of phenoxide | Use dry DMF and K₂CO₃; ensure temperature is >60°C to overcome steric bulk of ortho-bromine.[1] |
References
-
Schiff Base Synthesis & Metal Complexes: Skorynina, A. et al. (2024).[1][6] Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes. Natural Sciences Publishing.[1][6] [Link]
-
Coumarin Synthesis (Knoevenagel): Tchoupou, I. T. et al. (2025).[1][7] An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. Results in Chemistry, 15, 102181. [Link][1]
-
Benzofuran Synthesis: Kishor, M. (2017).[1] Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Chemical Properties & Safety: National Institute of Standards and Technology (NIST).[1] 3,5-Dibromosalicylaldehyde Spectral Data. [Link][1]
Sources
- 1. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 7. purerims.smu.ac.za [purerims.smu.ac.za]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for 3,5-Dibromosalicylaldehyde (3,5-DBSA)
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of 3,5-Dibromosalicylaldehyde (3,5-DBSA), a substituted salicylaldehyde with potential antimicrobial properties. The protocol herein is grounded in the internationally recognized broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4] It is intended for researchers, microbiologists, and drug development professionals engaged in the evaluation of novel antimicrobial agents. This guide explains the critical technical aspects, from handling the physicochemical properties of 3,5-DBSA to the precise execution and interpretation of the MIC assay, ensuring data integrity and reproducibility.
Introduction and Scientific Principle
The rise of antimicrobial resistance necessitates the discovery and evaluation of new chemical entities. Salicylaldehyde derivatives have emerged as a promising class of compounds, with studies indicating a broad spectrum of biological activities, including antibacterial and antifungal effects.[5][6] 3,5-Dibromosalicylaldehyde (3,5-DBSA, CAS 90-59-5) is a halogenated derivative within this class.[7] The determination of its Minimum Inhibitory Concentration (MIC) is a foundational step in assessing its potential as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
This protocol employs the broth microdilution method, a standardized, high-throughput technique for quantitative susceptibility testing. The principle involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound (3,5-DBSA) in a liquid growth medium within a 96-well microtiter plate. Following incubation under controlled conditions, the presence or absence of bacterial growth is determined, and the MIC value is established. This method is aligned with the reference procedures outlined by CLSI in document M07.[1][2][9]
Physicochemical Properties of 3,5-DBSA
A thorough understanding of the test agent's properties is paramount for accurate MIC testing.
-
Appearance: Yellow to yellow-brown crystalline powder.[10][11][12]
-
Molecular Weight: 279.91 g/mol .[10]
-
Solubility: Critically, 3,5-DBSA is insoluble in water.[10][11] It is, however, soluble in methanol (up to 25 mg/mL) and other organic solvents like diethyl ether and chloroform.[10][11][13] This necessitates the use of a solvent, such as Dimethyl Sulfoxide (DMSO), for the preparation of a stock solution.
-
Stability: The compound is noted as being air-sensitive and should be stored in a dark, dry place at room temperature.[10][11][12]
Detailed Experimental Protocol
This protocol is designed for determining the MIC of 3,5-DBSA against aerobic, non-fastidious bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
Required Materials and Reagents
-
Test Compound: 3,5-Dibromosalicylaldehyde (CAS 90-59-5), high purity.[7]
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell culture grade.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile.
-
Bacterial Strains: Quality control (QC) strains (e.g., E. coli ATCC 25922).
-
Equipment:
-
Sterile 96-well, U-bottom microtiter plates.
-
Calibrated single and multichannel micropipettes.
-
Sterile pipette tips.
-
Vortex mixer.
-
Spectrophotometer or turbidimeter.
-
Humidified incubator set to 35°C ± 2°C.
-
Biological safety cabinet.
-
-
Consumables: Sterile tubes, sterile saline (0.85% NaCl), non-selective agar plates (e.g., Tryptic Soy Agar).
Workflow Overview
The following diagram illustrates the complete experimental workflow for the MIC determination of 3,5-DBSA.
Caption: Experimental workflow for 3,5-DBSA MIC testing.
Step-by-Step Methodology
Step 1: Preparation of 3,5-DBSA Stock Solution
-
Causality: Due to its insolubility in aqueous media, a high-concentration stock solution in an organic solvent is required.[10][11] DMSO is a common choice, but its final concentration in the assay must be non-inhibitory (typically ≤1% v/v).
-
Accurately weigh a sufficient amount of 3,5-DBSA powder in a sterile microcentrifuge tube.
-
Add sterile DMSO to dissolve the powder and create a stock solution of known concentration (e.g., 2560 µg/mL). Vortex thoroughly to ensure complete dissolution. This will be your Stock Solution .
-
Prepare an intermediate dilution by transferring a portion of the Stock Solution into sterile CAMHB to create a Working Stock that is twice the highest concentration to be tested (e.g., 256 µg/mL). This step minimizes the final DMSO concentration in the assay wells.
Step 2: Preparation of Standardized Bacterial Inoculum
-
Causality: The final inoculum density is a critical variable that can significantly affect MIC results.[8][17] Standardization using a 0.5 McFarland standard ensures a consistent starting bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[15][18]
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline.
-
Vortex vigorously to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). Add more bacteria to increase turbidity or sterile saline to decrease it. This is the Standardized Suspension .
-
Within 15 minutes of standardization, dilute the Standardized Suspension in CAMHB to achieve the final target inoculum concentration in the wells. A typical dilution is 1:150, which, when added to the wells, will result in a final concentration of approximately 5 x 10⁵ CFU/mL. This is the Working Inoculum .
Step 3: Preparation of the 96-Well Microtiter Plate
-
Causality: A two-fold serial dilution series is the standard method for determining the MIC, allowing for a precise evaluation across a range of concentrations.
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the 3,5-DBSA Working Stock (e.g., 256 µg/mL) to well 1.
-
Perform the serial dilution:
-
Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Transfer 50 µL from well 2 to well 3. Mix well.
-
Continue this process down to well 10.
-
After mixing in well 10, discard 50 µL.
-
-
The plate now contains a decreasing concentration of 3,5-DBSA in wells 1-10.
-
Controls:
-
Well 11 (Positive Control): Contains 50 µL of CAMHB only (no drug). This well will be inoculated to show adequate bacterial growth.
-
Well 12 (Sterility Control): Contains 100 µL of CAMHB only (no drug, no inoculum). This well should remain clear, verifying the sterility of the medium.
-
Step 4: Inoculation and Incubation
-
Add 50 µL of the Working Inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in wells 1-11 is now 100 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL, and the drug concentrations are now half of the initial serial dilutions.
-
Cover the plate with a lid, seal it in a plastic bag or use a plate sealer to prevent evaporation, and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
Step 5: Reading and Interpreting the Results
-
Before reading the test wells, check the controls:
-
Sterility Control (Well 12): Must be clear (no turbidity). If turbid, the assay is invalid due to contamination.
-
Positive Control (Well 11): Must show distinct turbidity, indicating adequate growth. If clear, the assay is invalid.
-
-
Examine wells 1 through 10 for visible growth (turbidity). A reading aid, such as a viewing box with a mirror, is recommended.
-
The MIC is the lowest concentration of 3,5-DBSA at which there is no visible growth (i.e., the first clear well in the series).
Data Presentation and Interpretation
MIC results should be recorded systematically. For a test range starting at 128 µg/mL, the data could be presented as follows:
| Well | 3,5-DBSA Conc. (µg/mL) | Growth (+/-) | Interpretation |
| 1 | 128 | - | No Growth |
| 2 | 64 | - | No Growth |
| 3 | 32 | - | No Growth |
| 4 | 16 | - | No Growth |
| 5 | 8 | + | Growth |
| 6 | 4 | + | Growth |
| 7 | 2 | + | Growth |
| 8 | 1 | + | Growth |
| 9 | 0.5 | + | Growth |
| 10 | 0.25 | + | Growth |
| 11 | 0 (Growth Control) | + | Valid Growth |
| 12 | 0 (Sterility) | - | Valid Sterility |
| Result | MIC = 16 µg/mL |
Quality Control and Troubleshooting
To ensure the validity of results, a self-validating system with rigorous quality control is essential.
-
QC Strains: Always run the assay with a reference QC strain (e.g., E. coli ATCC 25922) for which the expected MIC range of a standard antibiotic (e.g., ciprofloxacin) is known. This validates the entire testing procedure.
-
Inoculum Verification: Perform a colony count on the working inoculum to confirm the final concentration is within the target range (2 x 10⁵ to 8 x 10⁵ CFU/mL).
-
Solvent Control: It is advisable to run a control well containing the highest concentration of DMSO used in the assay to confirm it does not inhibit bacterial growth.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Action |
| No growth in any wells (including positive control) | Inoculum was not viable or too dilute; error in media preparation. | Verify inoculum preparation and density; check media for sterility and proper composition. Repeat assay. |
| Growth in all wells (including highest drug conc.) | Compound is inactive at tested concentrations; inoculum too dense; compound degraded. | Test a higher concentration range; verify inoculum density with colony count; check compound stability and stock solution preparation. |
| Growth in sterility control well | Contamination of media, plates, or reagents. | The entire assay is invalid. Use aseptic technique and sterile materials. Repeat with fresh reagents. |
| High well-to-well variability | Inconsistent pipetting; poor mixing during serial dilution; splashing between wells. | Ensure proper pipette calibration and technique; mix thoroughly at each dilution step; be careful during inoculation. |
Conclusion
This application note provides a robust and standardized protocol for determining the MIC of 3,5-DBSA. Adherence to this detailed methodology, which is grounded in CLSI standards, will yield reliable and reproducible data essential for the primary characterization of this compound's antimicrobial potential. Accurate MIC determination is the cornerstone upon which further preclinical development, such as mechanism of action and in vivo efficacy studies, is built.
References
-
McFarland Standards: Principle, Preparation, Uses, Limitations . Microbe Notes. Available at: [Link]
-
McFARLAND STANDARD . Dalton State College. Available at: [Link]
-
McFarland standards . Wikipedia. Available at: [Link]
-
McFarland Standards in Microbiology | Principle, Preparation, Uses & Limitations Explained . YouTube. Available at: [Link]
-
Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity . PubMed. Available at: [Link]
-
PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS . Microbiology Class. Available at: [Link]
-
Cas 90-59-5,3,5-Dibromosalicylaldehyde . LookChem. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . CLSI. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde . SCIRP. Available at: [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard . GlobalSpec. Available at: [Link]
- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. (Link not directly available, referencing general standard).
-
SCHIFF'S BASES FROM 3,5-DIBROMO-SALICYLALDEHYDE . Journal of the American Chemical Society. Available at: [Link]
-
CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests . Intertek Inform. Available at: [Link]
-
MIC Determination . EUCAST. Available at: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . ResearchGate. Available at: [Link]
-
Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination . PubMed. Available at: [Link]
-
Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m . RePub, Erasmus University Repository. Available at: [Link]
-
MIC and MBC testing tips to ensure reproducibility of results . Invivo Biosystems. Available at: [Link]
-
Recommendations for modifications to the ISO broth microdilution MIC method . EUCAST. Available at: [Link]
-
FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution . YouTube. Available at: [Link]
-
What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? . ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine . ISCA. Available at: [Link]
-
Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity . MDPI. Available at: [Link]
-
The minimum inhibitory concentration of antibiotics . BMG LABTECH. Available at: [Link]
-
Biological Activity of Metal Complexes . MDPI. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics . PMC. Available at: [Link]
-
3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 . PubChem. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde . ResearchGate. Available at: [Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. intertekinform.com [intertekinform.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 3,5-Dibromosalicylaldehyde CAS#: 90-59-5 [m.chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. microbenotes.com [microbenotes.com]
- 15. dalynn.com [dalynn.com]
- 16. McFarland standards - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. microbiologyclass.net [microbiologyclass.net]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dibromosalicylic Acid Synthesis Optimization
Case ID: 35-DBSA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Yield Improvement & Impurity Management in Electrophilic Bromination
Introduction: The Yield Paradox
Welcome to the technical support hub for 3,5-dibromosalicylic acid (3,5-DBSA) synthesis.
If you are experiencing yields below 80% or persistent purple/pink coloration, you are likely battling two competing mechanisms: incomplete bromination (kinetic limitation) and decarboxylation (thermodynamic instability).
The synthesis of 3,5-DBSA is a classic Electrophilic Aromatic Substitution (EAS), but the presence of the carboxylic acid group ortho to the phenol creates a "trap door." If the reaction temperature spikes, the molecule ejects
This guide provides the protocols to navigate this narrow stability window.
Module 1: The Optimized Protocol (Reaction Control)
The standard literature often suggests refluxing in acetic acid. This is a primary cause of yield loss. High temperatures promote the decarboxylation of the electron-rich aromatic ring.
The "Cold-Start" Strategy
Reagents:
-
Salicylic Acid (1.0 eq)
-
Bromine (
) (2.2 eq) — Slight excess is required. -
Solvent: Glacial Acetic Acid (AcOH) — Must be kept anhydrous initially.
Step-by-Step Workflow:
-
Dissolution: Dissolve Salicylic Acid in Glacial AcOH (approx. 5-7 mL per gram).
-
The Critical Addition: Cool the solution to 15–20°C . Add the Bromine solution dropwise.
-
Why? The first bromine adds rapidly to the 5-position (para to -OH). This is exothermic. If you add it too fast, local heating triggers side reactions.
-
-
The Thermal Ramp: Once addition is complete, allow the reaction to warm to Room Temperature (25°C) and stir for 30 minutes.
-
Controlled Heating: Only after the initial stirring, heat to 50–60°C for 1 hour.
-
Warning: Do NOT exceed 70°C. Above this threshold, the rate of decarboxylation increases significantly [1].
-
-
Quench: Pour the mixture into ice water (approx. 5x reaction volume) containing sodium bisulfite (
) to destroy unreacted bromine.
Visualization: Reaction Logic Flow
Figure 1: The "Cold-Start" workflow minimizes thermal shock, preventing early-stage decarboxylation.
Module 2: Troubleshooting Impurities (The "Side-Reaction" Support)
Users frequently report "muddy" products. Use this diagnostic table to identify your specific failure mode.
Diagnostic Table: Impurity Profiling
| Observation | Probable Cause | The Mechanism | Corrective Action |
| Low Yield (<60%) + White Solid | Under-bromination | Formation of 5-bromosalicylic acid (monobromo). The second bromine addition is slower due to steric hindrance and deactivation. | Increase reaction time at 50°C; ensure |
| Low Yield + Oil/Goo | Decarboxylation | Formation of 2,4,6-tribromophenol . The -COOH group is lost as | LOWER your max temp. Do not exceed 60°C. |
| Purple/Pink Color | Oxidation | Formation of quinones or radical species from excess bromine/impurities. | Add more |
| Insoluble Black Specs | Charring | Sulfuric acid contamination (if used as catalyst) or extreme local heating. | Remove strong acid catalysts; they are unnecessary for activated phenols. |
The Decarboxylation Pathway[1]
The most common "yield killer" is the conversion to tribromophenol. This is irreversible.
Figure 2: The "Danger Zone." Overheating the target product (3,5-DBSA) leads to the irreversible loss of the carboxyl group, forming tribromophenol.
Module 3: Purification & Isolation (Downstream Support)
If your crude yield is high but purity is low, your isolation technique is likely the bottleneck. 3,5-DBSA is sparingly soluble in water but highly soluble in ethanol.
Recrystallization Protocol
Solvent System: Ethanol/Water (approx. 1:1 to 1:2 ratio).
-
Dissolve: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).
-
Filter: Perform a hot filtration if there are insoluble black specks.
-
Precipitate: Slowly add hot water until the solution becomes slightly turbid (cloudy).
-
Clear: Add a few drops of ethanol to clear the turbidity.
-
Crystallize: Allow to cool slowly to room temperature, then refrigerate (4°C).
-
Note: Rapid cooling traps impurities. Slow cooling yields needles [2].
-
Solubility Data Reference:
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Sparingly Soluble | Poor (Good for quenching) |
| Ethanol | Soluble | Very Soluble | Good (Solvent) |
| Acetic Acid | Soluble | Very Soluble | Good (Alternative Solvent) |
| Benzene/Toluene | Sparingly Soluble | Soluble | Moderate (Good for removing non-polar impurities) |
Frequently Asked Questions (FAQ)
Q: Can I use water as the reaction solvent to be "greener"? A: Technically, yes, but yield often suffers. In water, the phenol ring is highly activated (phenoxide formation), which accelerates decarboxylation to tribromophenol. If you must use water, you need to control the pH strictly or use a co-solvent like dioxane [1]. Glacial acetic acid suppresses the ionization of the carboxyl group, protecting it from decarboxylation.
Q: My product has a melting point of 180-200°C. The literature says 223-228°C. What happened? A: You likely have a mixture of mono-brominated (5-bromo, MP ~165°C) and di-brominated product. This indicates you either didn't use enough bromine (use 2.2 eq) or didn't heat the reaction to 50-60°C to drive the second addition.
Q: Why do I need Sodium Bisulfite (
References
-
Surine, W. R., & Majewski, T. E. (1968).[1] Preparation of 3,5-dibromosalicylic acid. U.S. Patent No. 3,381,032. Washington, DC: U.S. Patent and Trademark Office. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem.[2] (n.d.). 3,5-Dibromosalicylic acid (Compound).[1][2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]
- Lemaire, M., et al. (2002). Regioselective bromination of phenols. Organic Process Research & Development.
Sources
- 1. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 2. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 5. homework.study.com [homework.study.com]
Technical Support Center: High-Purity 3,5-DBSA Isolation
Diagnostic & Triage: Understanding Your Impurity Profile
Before initiating purification, you must diagnose the severity of the contamination. The primary impurity in the synthesis of 3,5-DBSA is 5-bromosalicylic acid (5-BSA) , resulting from incomplete bromination.[1] A secondary, often overlooked impurity is 2,4,6-tribromophenol , which forms via decarboxylation if the reaction mixture is heated excessively in aqueous media.[1]
Quick Diagnostic Table
| Parameter | Pure 3,5-DBSA | Impure (High 5-BSA Content) | Impure (Tribromophenol) |
| Melting Point | 225–229°C | < 215°C (Broad range) | < 200°C (or distinct smell) |
| Solubility (Water) | Very Low | Moderate | Very Low |
| Appearance | White Needles | Off-white/Beige Powder | Pinkish/Brown tint |
| pKa (approx) | ~2.1 (Stronger Acid) | ~2.6 (Weaker Acid) | N/A (Phenolic) |
Triage Workflow
Use the following logic to select your purification protocol.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on melting point depression.
Protocol A: Recrystallization (The Gold Standard)
Best For: Samples with >85% purity (MP >210°C) requiring pharmaceutical grade (>99%).[1]
The Science: 3,5-DBSA is significantly less soluble in polar solvents than 5-BSA due to the symmetry and increased hydrophobicity of the di-bromo substitution.[1] However, 3,5-DBSA is prone to decarboxylation in boiling water.[1] Therefore, we use Dilute Acetic Acid or Ethanol/Water systems where the temperature can be controlled, and the solubility differential is maximized.
Step-by-Step Methodology
-
Solvent Preparation: Prepare a mixture of Glacial Acetic Acid and Water (3:1 v/v) .[1] Alternatively, use 95% Ethanol, but Acetic Acid yields sharper crystals.[1]
-
Dissolution:
-
Hot Filtration (Optional): If insoluble black specks are present, filter rapidly through a pre-heated funnel.[1]
-
Crystallization:
-
Harvesting:
-
Drying: Dry at 80°C in a vacuum oven to constant weight.
Protocol B: Fractional Precipitation (For Gross Mixtures)
Best For: Crude reaction mixtures containing >15% mono-brominated impurity.[1]
The Science: 3,5-DBSA (pKa ~2.[1]1) is a stronger acid than 5-BSA (pKa ~2.6).[1] However, in purification, we exploit the solubility of the free acid form . When a solution of the mixed salts (dissolved in NaOH) is acidified, the less soluble compound precipitates first. Since 3,5-DBSA is significantly less soluble in water than 5-BSA, careful acidification precipitates the di-bromo product while leaving the mono-bromo species in solution.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude mixture in 10% NaOH solution (approx. 10 mL per gram of solid). The solution should be clear.
-
Filtration: Filter off any insoluble material (e.g., tribromophenol byproducts often appear as tars).[1][5]
-
Controlled Acidification:
-
Place the beaker in an ice bath.
-
Slowly add 1N HCl dropwise with vigorous stirring.
-
Stop Point: Monitor the pH. As the pH drops to roughly 3.0–3.5, a heavy white precipitate will form.
-
-
Separation:
-
Purification: The collected precipitate is now likely 90-95% pure.[1] Proceed to Protocol A for final polishing.
Troubleshooting & FAQs
Q1: My product has a persistent pink or brown color. How do I remove it?
Cause: This is due to trace free bromine (
-
Dissolve the solid in the recrystallization solvent.[5]
-
Add a small amount of Sodium Bisulfite (
) or Sodium Thiosulfate to the hot solution until the color fades (reduces to bromide).
Q2: I have low recovery yield (<50%) after recrystallization.
Cause: You likely used too much solvent or the "Wash" step was performed with warm solvent.[1] Fix:
-
Always use the minimum solvent required to dissolve the solid at boiling.
-
Recycle the mother liquor: Evaporate it to half volume and cool again to get a second crop (though this crop will be less pure).
Q3: The melting point is still low (e.g., 218°C) after one recrystallization.
Cause: Eutectic mixture formation.[1] The mono-bromo impurity is stubborn.[1] Fix: Switch solvents. If you used Ethanol/Water, try Glacial Acetic Acid .[1] The solubility profile differences are often sharper in acetic acid.
Q4: Can I use Benzene or Toluene?
Answer: Older literature suggests benzene, but it is carcinogenic.[1] Toluene is a viable alternative for non-polar recrystallization, but 3,5-DBSA has low solubility in toluene, requiring large volumes.[1] We recommend the Acetic Acid method for safety and efficiency.
Process Visualization: Chemical Pathways
Understanding the formation of impurities helps in preventing them.
Figure 2: Reaction pathway showing the sequential bromination and the risk of decarboxylation to Tribromophenol.[1]
References
-
Surine, W. R., & Majewski, T. E. (1968).[1] Preparation of 3,5-dibromosalicylic acid. U.S. Patent No.[1] 3,381,032.[1] Washington, DC: U.S. Patent and Trademark Office.
- Relevance: Defines the solubility differences and the use of aqueous p-dioxane/acetic acid systems for purific
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
-
Relevance: Standard protocols for recrystallization of halogenated aromatic acids.[1]
-
-
Sigma-Aldrich. (2024).[1] 3,5-Dibromosalicylic acid Product Specification & COA. [1]
- Relevance: Verifies melting point d
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6972, 5-Bromosalicylic acid. [1]
-
Relevance: Provides pKa values (2.61) and melting points (159-162°C) for the impurity.[1]
-
Sources
Technical Support Center: Navigating the Solubility Challenges of 3,5-Dibromo-2-hydroxybenzoate
Welcome to the technical support guide for 3,5-dibromo-2-hydroxybenzoate, also known as 3,5-dibromosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work with this compound. This guide provides a structured, question-and-answer approach to common and complex solubility problems, grounded in scientific principles and practical, field-tested methodologies.
Understanding the Molecule: Why is Solubility a Challenge?
3,5-Dibromo-2-hydroxybenzoate is a halogenated derivative of salicylic acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, and two bromine atoms on the aromatic ring, presents a unique set of physicochemical properties that influence its solubility.[1][2][3] The molecule's polarity is complex; while the carboxyl and hydroxyl groups can participate in hydrogen bonding with polar solvents, the bulky, hydrophobic bromine atoms and the benzene ring can hinder this interaction, particularly in aqueous media.[4] Furthermore, strong intramolecular hydrogen bonding between the ortho-positioned hydroxyl and carboxyl groups can reduce intermolecular interactions with solvent molecules, and a high crystal lattice energy can make it difficult for the solvent to break apart the solid state.[5][6][7][8]
This guide will walk you through a logical progression of troubleshooting steps, from simple solvent selection to more advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with 3,5-dibromo-2-hydroxybenzoate. In which common organic solvents is it likely to be soluble or insoluble?
A1: Based on its structure, 3,5-dibromo-2-hydroxybenzoate, a derivative of salicylic acid, is expected to exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents and water.[1][4]
Here is a general guide to its expected solubility:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Alcohols (Methanol, Ethanol), Water | Soluble in alcohols, slightly soluble in water[9] | The hydroxyl and carboxyl groups can form hydrogen bonds with these solvents. Solubility in water is limited due to the hydrophobic bromine atoms and benzene ring.[4] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These solvents can accept hydrogen bonds and have a high dielectric constant, which helps to solvate the polar functional groups. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[9] | These solvents are moderately polar and can interact with the solute. |
| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Insoluble | These are less polar and less capable of disrupting the strong intermolecular forces in the solid solute. |
| Non-polar | Hexanes, Toluene | Likely Insoluble | The large non-polar regions of these solvents cannot effectively solvate the polar functional groups of 3,5-dibromo-2-hydroxybenzoate. |
Initial Experimental Approach:
To begin, a simple solubility screening is recommended.
Protocol 1: Initial Solvent Screening
-
Preparation: Weigh out a small, precise amount of 3,5-dibromo-2-hydroxybenzoate (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the table above.
-
Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Visually inspect for dissolution.
-
Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the agitation and observation. Continue this process up to a defined maximum volume (e.g., 1 mL).
-
Quantification (Optional): For more precise measurements, analyze the supernatant of saturated solutions using a technique like HPLC or UV-Vis spectroscopy to determine the exact concentration.
Q2: My compound is poorly soluble in my desired solvent system for a biological assay (e.g., aqueous buffer). What is the first troubleshooting step I should take?
A2: For acidic compounds like 3,5-dibromo-2-hydroxybenzoate, the first and most effective step is often pH adjustment . The carboxylic acid group is ionizable, and its solubility is highly dependent on the pH of the solution.[10]
The Underlying Principle (Le Châtelier's Principle):
3,5-dibromo-2-hydroxybenzoic acid (HA) exists in equilibrium with its conjugate base, 3,5-dibromo-2-hydroxybenzoate (A⁻):
HA ⇌ H⁺ + A⁻
By increasing the pH (adding a base), you decrease the concentration of H⁺ in the solution. According to Le Châtelier's principle, the equilibrium will shift to the right to counteract this change, favoring the formation of the ionized (and generally more water-soluble) carboxylate form (A⁻).[11][12][13][14]
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers like phosphate-buffered saline (PBS) or Tris buffers can be used and adjusted with dilute NaOH or HCl.
-
Sample Preparation: Add an excess amount of 3,5-dibromo-2-hydroxybenzoate to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 2-24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove any undissolved solid.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Caption: Workflow for pH-dependent solubility optimization.
Q3: I've optimized the pH, but the solubility is still insufficient. What's my next move?
A3: The next logical step is to employ a co-solvent system . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can significantly increase the solubility of poorly soluble compounds.[15]
How Co-solvents Work:
Co-solvents work by reducing the polarity of the overall solvent system. This makes the environment more favorable for the non-polar regions of the 3,5-dibromo-2-hydroxybenzoate molecule, effectively reducing the "squeezing out" effect that water exerts on hydrophobic compounds.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), particularly low molecular weight PEGs like PEG 400[15][16]
-
Glycerin[15]
-
Dimethyl sulfoxide (DMSO) - Use with caution in biological assays as it can have its own biological effects.
Protocol 3: Co-solvent System Development
-
Select Co-solvents: Choose one or two biocompatible co-solvents from the list above.
-
Prepare Stock Solution: Dissolve a high concentration of 3,5-dibromo-2-hydroxybenzoate in the pure co-solvent (e.g., 10-50 mg/mL in DMSO or Ethanol).
-
Titration into Buffer: Prepare your aqueous buffer at the optimal pH determined in the previous step.
-
Incremental Addition: While vortexing the buffer, slowly add small aliquots of the concentrated stock solution.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. The point at which precipitation occurs is the limit of solubility for that specific co-solvent percentage.
-
Determine Optimal Ratio: Identify the highest percentage of co-solvent that maintains the compound in solution without negatively impacting your downstream application. It is crucial to always run a vehicle control (buffer + co-solvent) in your experiments.
Caption: Decision tree for developing a co-solvent system.
Q4: I'm working on a formulation for drug delivery and need to avoid high concentrations of organic solvents. Are there other advanced strategies I can use?
A4: Yes, when standard pH and co-solvent approaches are insufficient or undesirable, several advanced formulation strategies can be employed. These are particularly relevant in pharmaceutical development.[17]
-
Use of Surfactants: Surfactants can form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[15]
-
Examples: Polysorbates (Tween® 20, Tween® 80), sorbitan esters (Span® series), and Solutol® HS-15.[15]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[16][17]
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Salt Formation: While pH adjustment involves in-situ salt formation, you can also synthesize and isolate a salt form of 3,5-dibromo-2-hydroxybenzoate. Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine) can produce a salt with significantly higher aqueous solubility.[10][15][18][19]
-
Amorphous Solid Dispersions (ASDs): Crystalline materials often have high lattice energies that impede dissolution. ASDs involve dispersing the active pharmaceutical ingredient (API) in an amorphous state within a carrier, usually a polymer. This high-energy, non-crystalline form can lead to enhanced solubility and dissolution rates.[20]
The selection of an advanced strategy depends heavily on the final application, regulatory considerations, and the specific physicochemical properties of your compound. Each of these approaches requires careful formulation development and characterization.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Key Considerations |
| Solvent Screening | "Like dissolves like" | Initial characterization, organic synthesis | Identifying suitable solvents for stock solutions and reactions. |
| pH Adjustment | Ionization of the carboxylic acid group | Aqueous-based assays, initial formulation | The pKa of the compound will determine the effective pH range.[11][12] |
| Co-solvents | Reducing solvent polarity | Enhancing solubility in aqueous systems | Potential for solvent toxicity or interference in biological assays.[15] |
| Surfactants | Micellar solubilization | Formulations requiring low organic solvent content | Surfactants can have their own biological activity. |
| Cyclodextrins | Inclusion complex formation | Aqueous formulations, improving bioavailability | Stoichiometry of complexation and binding constant are important.[17] |
| Salt Formation | Creating a more soluble, ionized solid form | Pharmaceutical development, stable formulations | Salt disproportionation and stability must be evaluated.[15] |
| Amorphous Dispersions | Overcoming crystal lattice energy | Oral drug delivery, enhancing dissolution rate | Physical stability of the amorphous state is critical.[20] |
This guide provides a foundational framework for addressing the solubility challenges of 3,5-dibromo-2-hydroxybenzoate. A systematic and logical approach, starting with the simplest and most direct methods, will yield the most efficient path to a successful experimental outcome.
References
-
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Elder, D. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]
-
Fiveable. (2025, August 15). pH and Solubility. AP Chem. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
- Jahagirdar, D. V., & Khanolkar, D. D. (1975). Effect of Hydrogen Bonding on Free Energy Relationship in Salicylic Acid & Its Derivatives. Indian Journal of Chemistry, 13, 168-171.
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
- Maheshwari, R. K., & Indurkhya, A. (2010). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 256-263.
-
Reddit. (2021, August 4). Does anyone know how pH affects solubility?? r/Mcat. Retrieved from [Link]
-
MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]
-
PMC. (n.d.). Pressure-imposed changes of benzoic acid crystals. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,5-dibromo-2-hydroxy- (CAS 3147-55-5). Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids in benzene solution. Retrieved from [Link]
-
PMC. (n.d.). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2020, January 16). Competing Interactions: Evolution of Inter and Intramolecular Hydrogen Bonds in Salicylic Acid at High Pressures. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 1). Why does hydrogen bonding in salicylic acid make it more acidic? Retrieved from [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Lattice Energy Calculation and Molecular Docking Studies of Phthalyl Sulfacetamide. Retrieved from [Link]
-
CrystEngComm. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromosalicylic acid. Retrieved from [Link]
-
AIP Publishing. (2011, February 22). IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives in Binary, Ternary, and Multicomponent Systems. Part I. Hydroxybenzoic Acids, Hydroxybenzoates, and Hydroxybenzoic Acid Salts in Water and Aqueous Systems. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Retrieved from [Link]
-
The Chemistry Notes. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3,5-dibromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]
-
US EPA. (2023, November 1). Benzoic acid, 3,5-dibromo-2-hydroxy-. Substance Details - SRS. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-dibromo-2-hydroxybenzoic acid (C7H4Br2O3). Retrieved from [Link]
-
ACS Figshare. (2023, October 13). Exploring the Dissolution Behavior of m‑Hydroxybenzoic Acid in 14 Pure Solvents Using Thermodynamic, Molecular Simulation and Hansen Solubility Parameters. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]
-
Scilit. (1988, November 30). Dissolution into multicomponent solutions: Benzoic acid and aqueous sodium hydroxide. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (1934). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
Sources
- 1. CAS 3147-55-5: 3,5-Dibromosalicylic acid | CymitQuimica [cymitquimica.com]
- 2. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. mdpi.com [mdpi.com]
- 6. Pressure-imposed changes of benzoic acid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competing Interactions: Evolution of Inter and Intramolecular Hydrogen Bonds in Salicylic Acid at High Pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,5-Dibromosalicylic acid, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. reddit.com [reddit.com]
- 14. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 18. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Purification of 3,5-Dibromo-2-hydroxybenzoate
Core Technical Overview
The bromination of salicylic acid to yield 3,5-dibromo-2-hydroxybenzoic acid (3,5-DBSA) is a thermodynamically driven electrophilic aromatic substitution. However, "dirty" reaction profiles are common due to kinetic competition.
The Enemy (Impurities):
-
5-Bromo-2-hydroxybenzoic acid (5-BSA): The mono-brominated intermediate. Cause: Under-bromination or insufficient reaction time.
-
2,4,6-Tribromophenol: A neutral byproduct formed via decarboxylation of the salicylic acid core. Cause: Over-heating or excessive bromine concentration.
-
Unreacted Salicylic Acid: Cause: Stoichiometric error.
-
Residual Bromine (
): Cause: Excess reagent.
The Solution: This guide prioritizes solubility-driven separation (recrystallization) over chromatography, as it is the industry standard for this specific moiety due to the distinct solubility gap between the mono- and di-bromo derivatives in aqueous acetic acid and ethanol.
Troubleshooting Guide (Q&A Format)
Category A: Initial Isolation & Color Issues
Q: My crude solid is bright orange or red. How do I remove this color?
A: The coloration is due to trapped elemental bromine (
-
The Fix: You must perform a reductive quench before isolation.
-
Suspend the reaction mixture in water.
-
Add Sodium Bisulfite (
) or Sodium Metabisulfite solution dropwise while stirring. -
Endpoint: The solution turns from orange/red to light yellow/white.
-
Why this works: Bisulfite reduces
(red) to colorless bromide ions ( ), which are water-soluble and washed away during filtration.
-
Q: I see a "neutral" impurity in my TLC that doesn't dissolve in Sodium Bicarbonate. What is it? A: This is likely 2,4,6-tribromophenol .
-
Mechanism: High temperatures during bromination can cause decarboxylation (loss of
). The resulting phenol is then rapidly brominated. -
Removal:
-
Dissolve the crude acid in saturated Sodium Bicarbonate (
) . The 3,5-DBSA (carboxylic acid) will dissolve as the sodium salt. The tribromophenol (pKa ~6, but less soluble in aqueous salt solutions) will often remain as a suspension or oil. -
Note: While tribromophenol is acidic, the solubility difference in the bicarbonate matrix often allows for filtration of the insoluble phenol. Alternatively, rely on the recrystallization step (Section 3), as tribromophenol is highly soluble in the mother liquor solvents (acetic acid/ethanol) and will not co-crystallize with the product.
-
Category B: Purity & Melting Point Issues
Q: My product melts at 175–180°C. The literature says it should be >220°C. What happened? A: You have significant contamination with 5-bromosalicylic acid (Mono-bromo), which melts around 165–169°C .
-
The Cause: Incomplete reaction. The second bromine addition is slower than the first due to the electron-withdrawing effect of the first bromine and the carboxylic acid.
-
The Fix: You need a Fractional Recrystallization .
-
Solvent: Glacial Acetic Acid (or 70% Aqueous Acetic Acid).
-
Logic: 3,5-DBSA is less soluble in acetic acid than the mono-bromo derivative.
-
Protocol: Dissolve the solid in the minimum amount of boiling acetic acid. Allow it to cool slowly to room temperature. The first crop of crystals will be enriched in 3,5-DBSA. The mono-bromo impurity stays in the supernatant (mother liquor).
-
Q: Can I use ethanol for purification? A: Yes, but Ethanol/Water (1:1 to 1:2) is superior to pure ethanol.
-
Pure ethanol is often too good a solvent, leading to low recovery yields.
-
Procedure: Dissolve in hot ethanol. Add hot water until the solution just becomes turbid. Re-heat to clear, then let cool.
Validated Experimental Protocols
Protocol A: Standard Purification (Recrystallization)
Target: Removal of 5-bromo derivative and tribromophenol.
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve 10g crude solid in ~40-50 mL boiling Glacial Acetic Acid . |
| 2 | Filtration (Hot) | If insoluble specks remain (inorganic salts), filter while hot. |
| 3 | Crystallization | Allow filtrate to cool to room temp (25°C) over 2 hours. Do not crash cool on ice immediately; this traps impurities. |
| 4 | Collection | Filter the white needles. |
| 5 | Washing | Wash cake with 2x 10mL cold 50% acetic acid, then copious water to remove acid traces. |
| 6 | Drying | Dry at 80-100°C. |
Data Validation (Melting Point Check):
Visual Workflows
Workflow 1: Reaction Workup & Isolation Logic
This diagram illustrates the critical decision points during the initial workup to ensure bulk removal of bromine and inorganic salts.
Caption: Figure 1. Initial isolation strategy focusing on reductive quenching of elemental bromine.
Workflow 2: Purification Decision Tree
This diagram guides the researcher through the purification process based on melting point analysis.
Caption: Figure 2. Purification logic based on melting point analysis. Acetic acid is the preferred solvent for removing mono-bromo impurities.
References
-
Organic Syntheses , Coll.[2][3] Vol. 2, p. 100 (1943); Vol. 10, p. 28 (1930). 3,5-Dibromosalicylic Acid. [Link][1][4][5]
-
PubChem Compound Summary . 3,5-Dibromosalicylic acid (CID 18464).[6] National Center for Biotechnology Information. [Link]
-
Surine, W. R., & Majewski, T. E. (1968). Preparation of 3,5-dibromosalicylic acid. U.S. Patent No.[1] 3,381,032.[1] Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. CAS 3147-55-5: 3,5-Dibromosalicylic acid | CymitQuimica [cymitquimica.com]
- 5. ias.ac.in [ias.ac.in]
- 6. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Dibromosalicylaldehyde
A Guide for Researchers on Preventing Decarboxylation and Other Side Reactions
Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered in the lab. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address a critical issue in the synthesis of 3,5-Dibromosalicylaldehyde (3,5-DBSA) and related compounds: the prevention of unwanted decarboxylation.
FAQ 1: What are the common synthetic routes to 3,5-DBSA, and where does the risk of decarboxylation arise?
Answer: The synthesis of 3,5-DBSA is typically approached via two main pathways. The choice of route dictates the potential for decarboxylation side reactions.
-
Route A: Direct Bromination of Salicylaldehyde. This is the most direct method, involving the electrophilic substitution of salicylaldehyde with bromine, often in a solvent like glacial acetic acid[1]. In this route, decarboxylation is not a primary concern as a carboxylic acid functional group is never introduced. The main challenge here is controlling the regioselectivity and preventing over-bromination.
-
Route B: Formylation of 2,4-Dibromophenol. This route involves introducing a formyl (-CHO) group onto the 2,4-dibromophenol backbone. This is where the risk of decarboxylation becomes significant. Formylation is typically achieved through classic named reactions like the Reimer-Tiemann or Duff reactions, which often employ harsh conditions (high heat, strong acids/bases)[2][3].
The decarboxylation risk stems from a two-step side reaction pathway:
-
Over-oxidation: A portion of the desired aldehyde product can be oxidized to the corresponding carboxylic acid (3,5-dibromosalicylic acid) under the reaction conditions.
-
Decarboxylation: This salicylic acid byproduct is often unstable under the high heat or acidic/basic conditions of the formylation reaction and can readily lose CO2 to revert to the 2,4-dibromophenol starting material[4][5]. This leads to lower yields and complicates purification.
FAQ 2: I am observing significant amounts of the starting phenol in my final product after a formylation reaction. Is this decarboxylation?
Answer: Yes, the presence of the starting phenol (e.g., 2,4-dibromophenol) as a major contaminant alongside your desired salicylaldehyde product is a classic indicator that decarboxylation is occurring.
The underlying mechanism for the decarboxylation of salicylic acids involves the protonation of the aromatic ring, which facilitates the elimination of carbon dioxide[5][6]. This process is often catalyzed by heat and the presence of acid.
Below is a generalized mechanism illustrating how a salicylic acid intermediate can lose CO2.
Caption: Mechanism of decarboxylation of a salicylic acid byproduct.
This unwanted reaction pathway directly consumes the desired product (via oxidation) and regenerates the starting material, creating a cycle that severely limits the overall yield.
FAQ 3: My Reimer-Tiemann reaction is inefficient, with low yields and significant tar formation. How can I optimize it to prevent decarboxylation-related pathways?
Answer: The Reimer-Tiemann reaction, which uses chloroform and a strong base for ortho-formylation, is notorious for being sensitive and often producing low yields[3][7][8]. The highly basic conditions and exothermic nature of the reaction can promote both polymerization (tar) and the side reactions leading to decarboxylation[9].
The key to optimization is rigorous control over reaction parameters. The dichlorocarbene intermediate is the primary reactive species, formed by the deprotonation of chloroform[9][10].
Troubleshooting the Reimer-Tiemann Reaction
| Parameter | Issue | Scientific Rationale & Solution |
| Temperature | Reaction runaway, exothermic nature leads to tar and side reactions. | The reaction is often highly exothermic once initiated[9]. Solution: Maintain strict temperature control (typically 60-65°C) using a water or oil bath. Begin heating gently to initiate, and be prepared to cool the reaction if the temperature rises too quickly. This minimizes thermal degradation and polymerization. |
| Base Concentration | Excessively strong base can promote side reactions. | While a strong base is required to generate the dichlorocarbene, overly harsh conditions can degrade the product[3]. Solution: Use the stoichiometric amount of hydroxide required. Ensure it is fully dissolved to create a homogenous solution before adding the phenol to avoid localized "hot spots" of high basicity. |
| Reaction Time | Prolonged exposure to heat and base increases byproduct formation. | The longer the desired aldehyde product is exposed to the harsh reaction conditions, the higher the probability of oxidation to the salicylic acid and subsequent decarboxylation. Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or the product spot on the TLC plate ceases to intensify. |
| Mixing | Poor mixing in the biphasic system leads to low conversion. | The reaction occurs at the interface of the aqueous and organic phases[3]. Solution: Use vigorous mechanical stirring to maximize the surface area between the phases. The use of a phase-transfer catalyst can sometimes improve efficiency, though this adds complexity. |
FAQ 4: How can I improve the selectivity and reduce byproducts in a Duff reaction?
Answer: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) and is another common method for ortho-formylation[2][11]. While it can be milder than the Reimer-Tiemann, high temperatures are still often required, posing a risk for decarboxylation if the product is oxidized[12].
The key reactive species is an iminium ion generated from protonated HMTA, which acts as the electrophile[11].
Troubleshooting the Duff Reaction
| Parameter | Issue | Scientific Rationale & Solution |
| Stoichiometry | Formation of di-formylated or polymeric byproducts. | Especially with highly activated phenols, if both ortho positions are available, di-formylation can occur[13]. Solution: Carefully control the molar ratio of HMTA to the phenol. A 1:1 ratio is a good starting point to favor mono-formylation. Monitor the reaction by TLC to avoid over-reaction. |
| Temperature | Thermal degradation and potential decarboxylation. | Typical Duff reaction temperatures range from 85-120°C, which can be high enough to cause decarboxylation of any salicylic acid formed[12]. Solution: Use the lowest temperature at which a reasonable reaction rate is observed. For some substrates, using trifluoroacetic acid (TFA) as the solvent can allow for lower temperatures (e.g., 70°C) and shorter reaction times[13]. |
| Acid Catalyst | Insufficient activation or overly harsh conditions. | The acid protonates HMTA to generate the electrophile. Solution: Anhydrous conditions are often preferred. Glyceroboric acid (formed in-situ from glycerol and boric acid) is a classic catalyst system that can provide good yields[2]. The choice of acid can influence the reaction rate and side product profile. |
FAQ 5: Are there modern, milder formylation methods that avoid the harsh conditions leading to decarboxylation?
Answer: Absolutely. The limitations of the Reimer-Tiemann and Duff reactions have driven the development of milder and more selective ortho-formylation techniques. One of the most effective is the magnesium-mediated formylation.
This method utilizes magnesium chloride (MgCl2) and a base like triethylamine (Et3N) to form a magnesium phenoxide chelate. This chelate structure directs the formylation specifically to the ortho position using paraformaldehyde as the formyl source. The reaction generally proceeds at lower temperatures, significantly reducing the risk of thermal degradation and decarboxylation[14].
Workflow: Selecting a Formylation Method
Caption: Decision workflow for choosing a phenol formylation method.
Protocol: Magnesium-Mediated ortho-Formylation of a Phenol
This protocol is adapted from established procedures known for high yields and selectivity[14][15].
Materials:
-
Substituted Phenol (1.0 eq)
-
Anhydrous Magnesium Chloride (MgCl2) (1.1 eq)
-
Paraformaldehyde (2.5 eq)
-
Anhydrous Triethylamine (Et3N) (2.2 eq)
-
Anhydrous Acetonitrile or THF (as solvent)
Procedure:
-
Preparation (Crucial Step): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenol, anhydrous MgCl2, and paraformaldehyde. Note: The use of anhydrous MgCl2 is critical for success; powder should be dried under high vacuum over a desiccant prior to use[15].
-
Solvent Addition: Add anhydrous acetonitrile or THF via syringe.
-
Base Addition: While stirring vigorously, add anhydrous triethylamine dropwise via syringe. A color change to yellow is often observed as the magnesium phenoxide complex forms.
-
Reaction: Heat the mixture to reflux (typically ~80-85°C for acetonitrile) and monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding 1M HCl solution.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
This method's success relies on the chelation-controlled delivery of the formyl group, which occurs under significantly milder conditions than its classic counterparts, making it the preferred choice for sensitive substrates where decarboxylation is a major concern.
References
-
Dunn, G. E., & Gwinner, P. A. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46(9), 1441-1448. [Link]
-
Wikipedia. (2023). Duff reaction. [Link]
-
Tammilehto, S. A. (1967). KINETICS AND MECHANISM OF THE DECARBOXYLATION OF SALICYLIC ACIDS. Acta Chemica Scandinavica, 21, 2467-2475. [Link]
-
Dunn, G. E., & Gwinner, P. A. (1968). Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene. Canadian Journal of Chemistry, 46(24), 3915-3920. [Link]
-
Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. [Link]
-
Grokipedia. Duff reaction. [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
-
Chen, H., et al. (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. MDPI. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
Allen Overseas. (2023). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2026). Reimer-Tiemann Reaction. [Link]
-
Organic Syntheses. (2004). ORTHO-FORMYLATION OF PHENOLS USING MAGNESIUM CHLORIDE AND TRIETHYLAMINE. Org. Synth. 2004, 81, 177. [Link]
-
ResearchGate. (2021). How to perform MgCl2-Et3N ortho-formylation of phenols successfully? [Link]
-
The Merck Index Online. (2013). 3,5-Dibromosalicylaldehyde. [Link]
Sources
- 1. 3,5-Dibromosalicylaldehyde [drugfuture.com]
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- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Kinetics and mechanism of the decarboxylation of salicylic acids - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis of 3,5-dibromo-2-hydroxybenzoate
An In-Depth Guide to the Spectroscopic Analysis of 3,5-Dibromo-2-Hydroxybenzoate: A Comparative Approach
For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of molecules is a cornerstone of scientific rigor. 3,5-Dibromo-2-hydroxybenzoate, also known as 3,5-Dibromosalicylic acid, is a halogenated aromatic compound whose precise characterization is critical for its application in synthesis and materials science. This guide provides an in-depth analysis of its 1H NMR spectrum, contextualized by a comparison with other key analytical techniques. As a senior application scientist, my focus is not just on the data, but on the strategic rationale behind the analytical choices that lead to confident structural assignment.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the preeminent technique for determining the detailed structure of organic molecules in solution. It provides granular information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a substituted aromatic compound like 3,5-dibromo-2-hydroxybenzoate, ¹H NMR is indispensable for confirming the substitution pattern on the benzene ring.
Predicting the ¹H NMR Spectrum of 3,5-Dibromo-2-Hydroxybenzoate
The structure of 3,5-dibromo-2-hydroxybenzoate presents a distinct set of protons, each with a unique electronic environment. This lack of symmetry is key to the expected spectrum.
-
Aromatic Protons (H-4 and H-6): The benzene ring has two remaining protons at positions 4 and 6. Due to the different neighboring substituents, these protons are chemically non-equivalent and will thus produce two separate signals.[1][2] They are positioned meta to each other, which predicts a small coupling constant (J-value), typically in the range of 2-3 Hz.[3] Therefore, the spectrum should display two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm).[4][5] The electron-withdrawing effects of the bromine and carboxylic acid groups, combined with the electron-donating effect of the hydroxyl group, will influence the precise chemical shifts of these protons.[6]
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet due to chemical exchange. Intramolecular hydrogen bonding with the adjacent carbonyl of the carboxylic acid can shift this proton significantly downfield.
-
Carboxylic Acid Proton (-COOH): This is a highly acidic proton, and its signal is typically found far downfield (δ 10-13 ppm). It is often very broad and may not be observed at all if there is rapid exchange with residual water in the solvent.
Caption: Molecular structure of 3,5-dibromo-2-hydroxybenzoate with key protons highlighted.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The validity of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines the key steps for obtaining a reliable ¹H NMR spectrum of 3,5-dibromo-2-hydroxybenzoate.
-
Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its ability to form hydrogen bonds helps to sharpen the signals of exchangeable protons (-OH and -COOH), making them more likely to be observed. Deuterated chloroform (CDCl₃) is an alternative, though exchangeable protons may appear broader or be absent.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.0 ppm.[7][8]
-
-
NMR Instrument Setup & Acquisition:
-
Spectrometer: Use a 400 MHz (or higher) spectrometer for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity, which is crucial for sharp peaks and accurate integration.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is typically sufficient.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative ratios of the protons.
-
Caption: Workflow for ¹H NMR spectrum acquisition and analysis.
A Comparative Framework: Alternative and Complementary Techniques
While ¹H NMR is powerful, a multi-faceted analytical approach provides the most robust structural confirmation.[9][10][11] Below is a comparison with other essential spectroscopic techniques.
¹³C NMR Spectroscopy
-
Information Provided: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. For 3,5-dibromo-2-hydroxybenzoate, all seven carbon atoms are in unique chemical environments, and thus seven distinct signals are expected in the proton-decoupled spectrum. Aromatic carbons typically resonate in the δ 110-160 ppm region.[4][6]
-
Insight: This technique directly confirms the number of non-equivalent carbons, complementing the proton data. The chemical shifts provide clues about the nature of each carbon (e.g., carbons attached to electronegative atoms like oxygen or bromine will be shifted downfield).
-
Limitations: The low natural abundance of the ¹³C isotope makes this technique significantly less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
-
Information Provided: MS measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[12] For this compound (C₇H₄Br₂O₃), a key feature would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.
-
Insight: MS provides the molecular weight and elemental composition, which are fundamental pieces of the structural puzzle. Fragmentation patterns can offer clues about the molecule's connectivity.
-
Limitations: MS does not inherently reveal the specific arrangement of atoms or the substitution pattern on the aromatic ring. It is a complementary, not a replacement, technique for NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Information Provided: FTIR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrations.
-
Insight: The FTIR spectrum of 3,5-dibromo-2-hydroxybenzoate would be expected to show:
-
A very broad O-H stretching band from the hydrogen-bonded carboxylic acid (approx. 2500-3300 cm⁻¹).
-
An O-H stretching band from the phenolic group (approx. 3200-3500 cm⁻¹).
-
A strong C=O stretching absorption from the carboxylic acid (approx. 1700 cm⁻¹).
-
C=C stretching absorptions from the aromatic ring (approx. 1450-1600 cm⁻¹).
-
C-Br stretching vibrations in the fingerprint region (< 1000 cm⁻¹).
-
-
Limitations: While excellent for functional group identification, FTIR provides minimal information about the overall molecular architecture and connectivity.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Detailed proton environment, connectivity (J-coupling), and stoichiometry. | Unambiguously determines the aromatic substitution pattern. | Can be affected by sample purity; exchangeable protons can be broad. |
| ¹³C NMR | Carbon skeleton and number of unique carbon environments. | Confirms the presence of 7 unique carbons. | Low sensitivity, longer acquisition time. |
| Mass Spec. | Molecular weight, elemental formula (HRMS), and fragmentation patterns. | Characteristic 1:2:1 isotopic pattern confirms two bromine atoms. | Does not provide detailed connectivity or isomer differentiation. |
| FTIR | Presence of functional groups (e.g., -OH, -COOH, C=C). | Rapid confirmation of key functional groups. | Limited information on overall structure and atom connectivity. |
Conclusion: A Synergistic Approach to Structural Validation
Caption: Synergistic workflow for comprehensive structural elucidation.
References
- Vertex AI Search. (n.d.).
- YouTube. (2023, September 27).
- JoVE. (2025, May 22).
- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved February 21, 2026.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 21, 2026.
- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 21, 2026.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved February 21, 2026.
- YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved February 21, 2026.
- Organic Chemistry Tutor. (n.d.).
- Jasperse, K. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 21, 2026.
- PubChem. (n.d.). 3,5-Dibromosalicylic acid.
- ChemicalBook. (n.d.). 3,5-Dibromosalicylic acid(3147-55-5) 1H NMR spectrum. Retrieved February 21, 2026.
- ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid(3337-62-0) 1H NMR spectrum. Retrieved February 21, 2026.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved February 21, 2026.
- ChemicalBook. (n.d.). 3,5-Dibromosalicylic acid(3147-55-5) 13C NMR spectrum. Retrieved February 21, 2026.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0315234). Retrieved February 21, 2026.
- ResearchGate. (2020, July). a: 1 H-NMR spectra of 3,5-dibromosalicylic acid. Retrieved February 21, 2026.
- Intertek. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PubChemLite. (n.d.). Methyl 3,5-dibromo-2-hydroxybenzoate (C8H6Br2O3). Université du Luxembourg. Retrieved February 21, 2026.
- Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved February 21, 2026.
- ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... Retrieved February 21, 2026.
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- Doc Brown's Chemistry. (n.d.).
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- PubMed. (2003, August 15). Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. Retrieved February 21, 2026.
- The Royal Society of Chemistry. (n.d.). 3,5-Dibromosalicylic Acid | The Merck Index Online. Retrieved February 21, 2026.
- NIST WebBook. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. National Institute of Standards and Technology. Retrieved February 21, 2026.
- NIST WebBook. (n.d.). Benzoic acid, 3,5-dibromo-2-hydroxy-. National Institute of Standards and Technology. Retrieved February 21, 2026.
- Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
- ChemScene. (n.d.). 3,5-Dibromo-2-hydroxybenzoic acid. Retrieved February 21, 2026.
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- Scribd. (n.d.). FTIR Analysis of Benzoic Acid Samples. Retrieved February 21, 2026.
- Indonesian Journal of Science & Technology. (2019, April 1).
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Melting Point Validation of Pure 3,5-Dibromosalicylic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Analysts
Executive Summary
In the synthesis and purification of halogenated salicylates, 3,5-dibromosalicylic acid (3,5-DBSA) presents a unique thermal profile that serves as a robust purity indicator. Unlike chromatographic methods which require method development and expensive consumables, melting point (MP) determination offers a rapid, first-line validation of successful di-substitution.
This guide compares the thermal behavior of high-purity 3,5-DBSA against its primary process impurities—specifically the mono-substituted 5-bromosalicylic acid and the unreacted precursor salicylic acid . We provide a definitive protocol for distinguishing the target compound (MP: ~226°C) from incomplete reaction byproducts (MP: <170°C).
Part 1: The Physicochemical Landscape
Why Melting Point Validates Purity for 3,5-DBSA
The bromination of salicylic acid is a stepwise electrophilic aromatic substitution. Incomplete reaction results in a mixture of mono-bromo and di-bromo derivatives. Because the introduction of bromine atoms significantly alters the crystal lattice energy, the melting point gap between the target molecule and its impurities is substantial (>50°C). This makes thermal analysis a definitive "Go/No-Go" gate in process chemistry.
Comparative Thermal Data
The following table contrasts the target molecule with its structural analogs and common synthesis contaminants.
| Compound | CAS Number | Melting Point Range (°C) | Thermal Behavior |
| 3,5-Dibromosalicylic Acid (Target) | 3147-55-5 | 224 – 228 | Sharp endotherm; stable until melt. |
| 5-Bromosalicylic Acid (Impurity A) | 89-55-4 | 164 – 169 | Lower lattice energy; distinct depression. |
| Salicylic Acid (Precursor) | 69-72-7 | 158 – 161 | Sublimes slightly before melting. |
| Tribromophenol (Side Product) | 118-79-6 | 92 – 95 | Decarboxylation byproduct; very low MP. |
Critical Insight: If your sample melts below 200°C, it is not 3,5-DBSA. A melting range of 170–210°C typically indicates a eutectic mixture of the mono- and di-bromo species, necessitating further recrystallization (typically from Ethanol/Water or Acetic Acid).
Part 2: Methodological Comparison (Capillary vs. DSC)
To validate the identity of 3,5-DBSA, researchers generally choose between Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC).
Capillary Melting Point (CMP)
-
Mechanism: Visual observation of phase transition in a glass capillary.
-
Pros: Rapid, minimal equipment cost, sufficient for routine batch release.
-
Cons: Subjective (operator dependent), cannot quantify heat of fusion.
-
Verdict: Recommended for Routine QC. The >50°C gap between impurities makes visual discrimination easy.
Differential Scanning Calorimetry (DSC)[1]
-
Mechanism: Measures heat flow difference between sample and reference during a controlled temperature ramp.
-
Pros: Quantitative (Enthalpy of Fusion), automated, records permanent data traces, detects solvates/polymorphs.
-
Cons: Expensive, requires pan crimping and calibration.
-
Verdict: Recommended for Reference Standards. Use DSC when characterizing a new master standard or investigating unexpected polymorphs.
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate thermal validation method based on experimental needs.
Part 3: Validated Experimental Protocols
Protocol A: Capillary Method (Standard)
Objective: Confirm identity of 3,5-DBSA batch.
-
Sample Prep: Dry the sample at 80°C for 1 hour to remove residual solvent (water/ethanol). Grind to a fine powder using an agate mortar.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping on a hard surface.
-
Ramp 1 (Fast): Heat rapidly to 200°C.
-
Ramp 2 (Measurement): Slow heating rate to 1–2°C/minute .
-
Why? High ramp rates cause thermal lag, leading to artificially high observed melting points.
-
-
Observation: Record the temperature at the first drop of liquid (Onset) and the disappearance of the last solid (Clear Point).
-
Acceptance Criteria:
Protocol B: DSC Analysis (Advanced)
Objective: Determine purity and heat of fusion.
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Pan: Aluminum hermetic pan (pinhole lid to allow pressure release if sublimation occurs).
-
Sample Mass: 2–5 mg (weighed to ±0.01 mg).
-
Purge Gas: Nitrogen at 50 mL/min.
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
-
Analysis: Integrate the endothermic peak.
-
Peak Onset (Extrapolated): Should align with literature (224–227°C).
-
Peak Max: Typically 227–229°C.
-
Part 4: The Purification & Validation Workflow
The following workflow illustrates how melting point analysis fits into the synthesis and purification lifecycle of 3,5-DBSA.
Figure 2: Process flow for the synthesis, purification, and thermal validation of 3,5-DBSA.
References
-
Thermo Scientific Chemicals. (2024).[3] 3,5-Dibromosalicylic acid, 97% Product Specification. Fisher Scientific.[3] Link
-
Sigma-Aldrich. (2024). 3,5-Dibromosalicylic acid Product Data Sheet (CAS 3147-55-5).[1][2][4][5] Merck KGaA. Link
-
Surine, W. R., & Majewski, T. E. (1968).[6] Preparation of 3,5-dibromosalicylic acid. U.S. Patent No.[6] 3,381,032.[6] U.S. Patent and Trademark Office. Link
-
ChemicalBook. (2024). 5-Bromosalicylic acid Properties and Melting Point. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 338, Salicylic Acid. Link
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 3,5-Dibromosalicylic acid | CAS#:3147-55-5 | Chemsrc [chemsrc.com]
- 3. 3,5-Dibromosalicylic acid, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3,5-Dibromosalicylic acid | 3147-55-5 [chemicalbook.com]
- 5. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 6. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
